molecular formula C17H27NO3 B1265669 Butoxycaine CAS No. 3772-43-8

Butoxycaine

Cat. No. B1265669
CAS RN: 3772-43-8
M. Wt: 293.4 g/mol
InChI Key: QNIUOGIMJWORNZ-UHFFFAOYSA-N
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Description

Butoxycaine, also known as 4-butylaminobenzoic acid ethyl ester, is an amide-type local anesthetic that is used in a variety of medical applications. It is a white, crystalline powder with a melting point of 114-115°C and a molecular weight of 240.30 g/mol. It is soluble in water, alcohol, and ether, and is slightly soluble in chloroform. Butoxycaine is used in medicine as a topical anesthetic, ophthalmic anesthetic, and as an adjunct to other anesthetics. It is also used in research settings to study the effects of anesthetics on cells and tissues.

Scientific Research Applications

1. Antioxidant Properties

  • Antioxidant Potential in Foods and Medicinal Plants: Research has indicated that various spices and plants, including those related to the chemical family of butoxycaine, have been recognized for their antioxidant properties. These natural compounds, which can be alternatives to synthetic antioxidants like butylated hydroxytoluene (BHT), are important in reducing oxidative stress in cells and may be beneficial in the treatment of various diseases such as cancer, cardiovascular diseases, and inflammatory diseases (Madsen & Bertelsen, 1995). Furthermore, the extraction and identification of bioactive compounds from plant extracts, including those with antioxidant properties, are a significant area of study. This research is vital for replacing synthetic antioxidants in food additives due to concerns about their effects on human health (Altemimi et al., 2017).

2. Protection Against Oxidative Damage and Aging

  • Butiá Fruit Extract in Oxidative Stress and Aging: Butiá fruit extract, which is chemically related to butoxycaine, has been studied for its potential to protect against oxidative damage and increase lifespan in model organisms like Caenorhabditis elegans. This research highlights the potential of such extracts in extending lifespan by inducing resistance to oxidative stress, thus opening avenues for exploring the benefits of native fruits like Butiá in human health (Tambara et al., 2020).

3. Therapeutic Potential Against Chronic Diseases

  • Butein in Chronic Disease Treatment: Butein, a natural compound related to butoxycaine, has demonstrated therapeutic potential against various chronic diseases due to its range of biological properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects. This highlights the importance of natural products, like butein, in managing chronic ailments and suggests a preference for natural treatments over synthetic chemicals, which may have adverse side effects (Padmavathi et al., 2017).

Safety And Hazards

Safety data sheets suggest that in case of exposure, general advice includes moving the person into fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, rinsing thoroughly with plenty of water for at least 15 minutes if it comes in contact with eyes, and never giving anything by mouth to an unconscious person .

properties

IUPAC Name

2-(diethylamino)ethyl 4-butoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-4-7-13-20-16-10-8-15(9-11-16)17(19)21-14-12-18(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIUOGIMJWORNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870957
Record name 2-(Diethylamino)ethyl 4-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butoxycaine

CAS RN

3772-43-8
Record name Butoxycaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)ethyl 4-butoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOXYCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M880K35B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
R Ghosh, E Lindstedt, N Jalalian, B Olofsson - ChemistryOpen, 2014 - Wiley Online Library
… In our formal synthesis of butoxycaine, n-butanol was chemoselectively arylated with salt 1 g at room temperature, giving nitrile 2 v in 89 % yield within 45 min (Scheme ). The nitrile was …
YW Zheng, P Ye, B Chen, QY Meng, K Feng… - Organic …, 2017 - ACS Publications
… More specifically, we envisaged butoxycaine that could be de novo synthesized from benzene in utility of the photocatalytic hydrogen-evolution cross-coupling C–O bond formation …
Number of citations: 64 pubs.acs.org
S Gowrisankar, AG Sergeev, P Anbarasan… - Journal of the …, 2010 - ACS Publications
… Finally, we envisioned a short application of our methodology for the synthesis of butoxycaine … 2-(diethylamino)ethanol provided the current drug butoxycaine 4 in 72% yield (Scheme 4). …
Number of citations: 243 pubs.acs.org
X Wang, C Li, X Wang, Q Wang, XQ Dong, A Duan… - Organic …, 2018 - ACS Publications
… Finally, this method was also applied in the synthesis of butoxycaine with high efficiency … its application in the synthesis of butoxycaine. Perfect consistency between the computational …
Number of citations: 34 pubs.acs.org
E Lindstedt - 2015 - diva-portal.org
This thesis contains two parts showing different metal-free methods to synthesize aryl ethers using hypervalent iodine reagents, more specifically diaryliodonium salts. The first part …
Number of citations: 0 www.diva-portal.org
B Liu, WZ Elder, GM Miyake - The Journal of organic chemistry, 2020 - ACS Publications
… This transformation has been applied to the late-stage functionalization of pharmaceutical reagents and the syntheses of thiocarlide, butoxycaine, and pramoxine. Further, the reaction …
Number of citations: 4 pubs.acs.org
WW Fike - Analytical Chemistry, 1966 - ACS Publications
… The nine compounds containing an aromatic primary or secondary amino group all have Rf values below 0.20 except the sterically hindered meta-butoxycaine, Rf 0.30. An ester group …
Number of citations: 55 pubs.acs.org
EG Feldmann - Journal of the American Pharmaceutical …, 1959 - Wiley Online Library
The quantitative reaction between sodium l,2‐naphthoquinone‐4‐sulfonate and primary amines has been applied to the assay of certain local anesthetic compounds. The improved …
Number of citations: 9 onlinelibrary.wiley.com
AA Salem, HA Mossa, BN Barsoum - Journal of pharmaceutical and …, 2006 - Elsevier
… Tobramycin, hydrocortisone, adenine, butoxycaine, aesculin and some others have been identified by 1 H and 13 C NMR in national and international pharmacopoeias [10]. A wide …
Number of citations: 77 www.sciencedirect.com
IC Geddes - BJA: British Journal of Anaesthesia, 1962 - Citeseer
Local anaesthetic properties have been demonstrated in compounds possessing many different chemical groups (fig. 1). Literally hundreds of compounds have been synthesized in an …
Number of citations: 11 citeseerx.ist.psu.edu

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